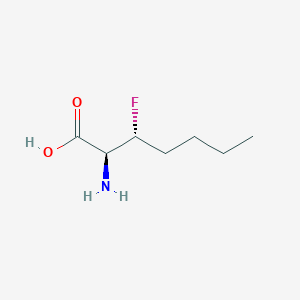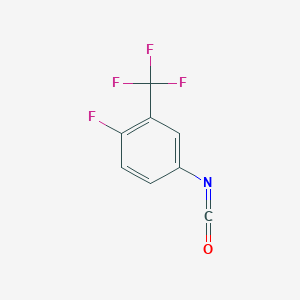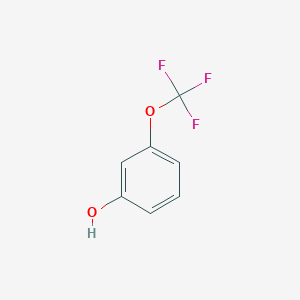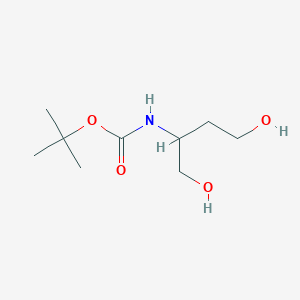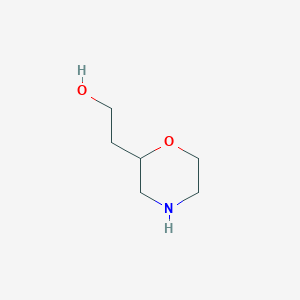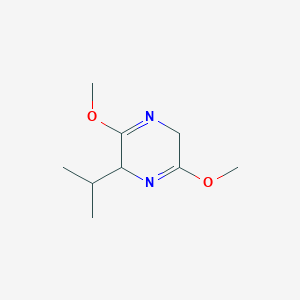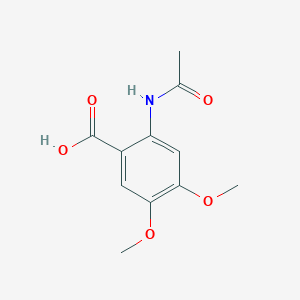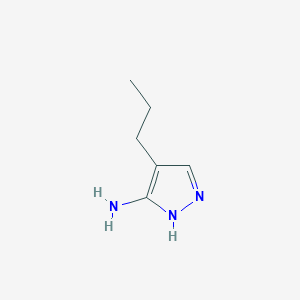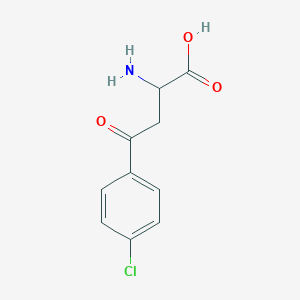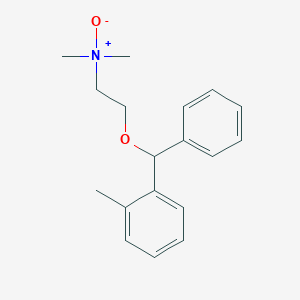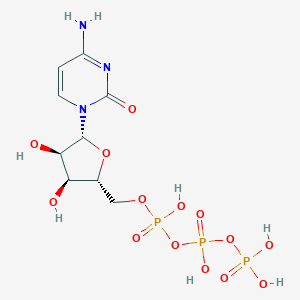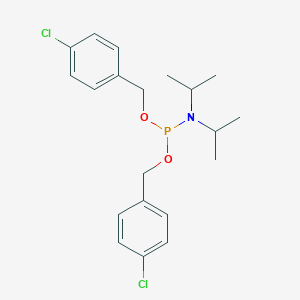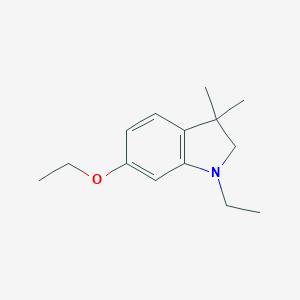
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1-ethyl-3,3-dimethylindoline (EEDMI) is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indoline derivatives. EEDMI is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied extensively for its potential applications in various fields. One of the most significant applications of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is in the field of organic electronics. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been studied for its potential use in the development of organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is not fully understood, but it is believed to act as a hole-transporting material in organic electronic devices. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has a high electron affinity, which allows it to efficiently transport holes through the device. The exact mechanism of how 6-Ethoxy-1-ethyl-3,3-dimethylindoline transports holes is still under investigation.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. However, studies have shown that 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively non-toxic and does not exhibit any significant cytotoxicity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been shown to be stable under ambient conditions, making it an ideal material for use in organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its ease of synthesis and high purity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline can be synthesized in a laboratory setting using relatively simple equipment and techniques. 6-Ethoxy-1-ethyl-3,3-dimethylindoline is also relatively stable under ambient conditions, making it easy to handle and store. However, one of the limitations of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. One potential direction is the development of new synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in organic electronic devices. Additionally, studies can be conducted to explore the potential use of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in other fields, such as catalysis and material science.
Conclusion
In conclusion, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is a promising chemical compound that has potential applications in various fields, particularly in organic electronics. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple, and the compound is relatively stable under ambient conditions. While there is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline involves the reaction between 4-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol, and the resulting product is then reduced with sodium borohydride to yield 6-Ethoxy-1-ethyl-3,3-dimethylindoline. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
141315-04-0 |
|---|---|
Produktname |
6-Ethoxy-1-ethyl-3,3-dimethylindoline |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Kanonische SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Synonyme |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



